3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Description

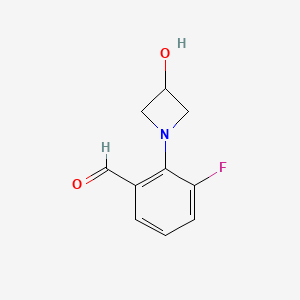

3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde (CAS: 1855540-44-1) is a fluorinated benzaldehyde derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol. Its structure features a benzaldehyde core substituted with a fluorine atom at the 3-position and a 3-hydroxyazetidin-1-yl group at the 2-position. The hydroxyazetidine moiety introduces a strained four-membered ring system, which may confer unique steric and electronic properties compared to larger heterocycles like morpholine or piperidine.

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

3-fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H10FNO2/c11-9-3-1-2-7(6-13)10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |

InChI Key |

BRLJHHKKDZVLDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=C(C=CC=C2F)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with azetidine-3-ol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a base like sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzoic acid.

Reduction: 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems . The presence of the fluorine atom and the hydroxyazetidine ring may enhance its binding affinity and specificity towards certain enzymes or receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde and analogous fluorinated benzaldehyde derivatives:

*Inferred formula based on structural similarity to the target compound.

Key Observations :

- In contrast, the tetramethyl-dioxaborolan-2-yl group in the boronate ester derivative (CAS 1246633-34-0) enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the hydroxyazetidine analog .

- Fluorine Positioning : Fluorine at the 3-position (as in the target compound) versus the 2- or 4-position (e.g., 394-50-3, 348-27-6) alters electronic effects, influencing solubility and metabolic stability .

Biological Activity

3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10FNO2, with a molecular weight of 197.19 g/mol. The compound features a benzaldehyde group substituted with a fluorine atom and an azetidine ring containing a hydroxyl group.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | [To be determined] |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs with similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines, including colon carcinoma and breast cancer cells. The presence of the hydroxyl group in the azetidine ring enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumor cells .

The proposed mechanism of action for this compound involves its ability to interact with specific enzymes or receptors within cancer cells. The fluorine atom is believed to enhance lipophilicity, aiding in cellular uptake and increasing the compound's bioavailability. Additionally, the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the para position on the benzaldehyde ring significantly increases antitumor activity compared to non-fluorinated analogs.

- Hydroxyl Group : The presence of the hydroxyl group on the azetidine ring improves solubility and enhances interactions with target proteins.

- Azetidine Ring : Modifications to the azetidine structure can lead to variations in activity; for example, substituting different functional groups can alter potency and selectivity against specific cancer types .

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity .

- In Vivo Efficacy : In vivo studies using murine models showed that compounds with similar structures significantly reduced tumor growth compared to control groups. These findings support further investigation into their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.